![molecular formula C18H20ClN3OS B13358546 1-(5-Chloro-2-methylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13358546.png)
1-(5-Chloro-2-methylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a chloromethylphenyl group and a pyridinylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.
Substitution with Chloromethylphenyl Group: The piperazine ring is then substituted with a chloromethylphenyl group using nucleophilic substitution reactions.
Attachment of Pyridinylmethanone Moiety: Finally, the pyridinylmethanone group is introduced through a condensation reaction with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be studied for its potential as a pharmacological agent. Its interactions with biological targets could provide insights into new therapeutic approaches.
Medicine
Medically, the compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: The compound might bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone: Similar compounds might include other piperazine derivatives or pyridine-containing molecules.
Structural Analogues: Compounds with similar structural features, such as other substituted piperazines or pyridinylmethanones.
Uniqueness
The uniqueness of (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
属性
分子式 |
C18H20ClN3OS |
|---|---|
分子量 |
361.9 g/mol |
IUPAC 名称 |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
InChI |
InChI=1S/C18H20ClN3OS/c1-13-5-6-14(19)12-16(13)21-8-10-22(11-9-21)18(23)15-4-3-7-20-17(15)24-2/h3-7,12H,8-11H2,1-2H3 |
InChI 键 |
WADSTTGPPGCATH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



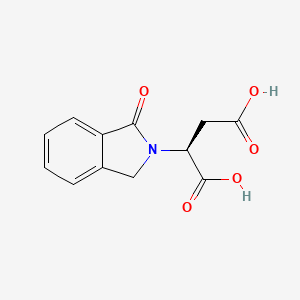
![2-(3-Bromo-4-(((2,4-diamino-5-(2,3-dibromopropyl)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methyl)amino)benzamido)pentanedioic acid](/img/structure/B13358467.png)
![6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358473.png)
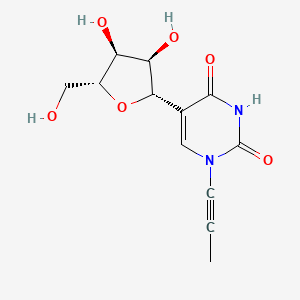
![Allyl 3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13358485.png)
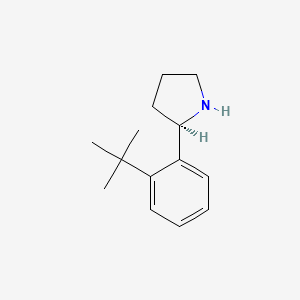
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13358496.png)
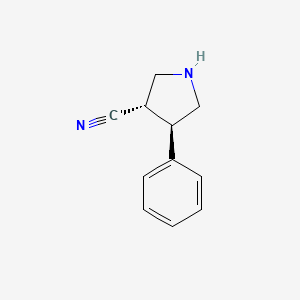
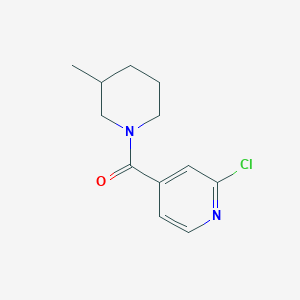
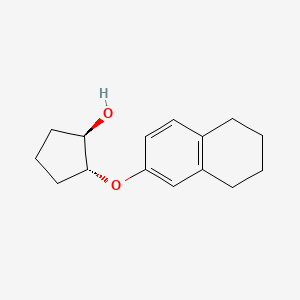

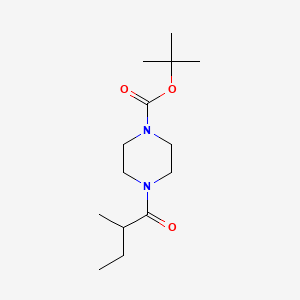
![N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13358545.png)
